molecular formula C20H21N5O2 B2389715 2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one CAS No. 2380067-77-4

2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one

Cat. No.: B2389715
CAS No.: 2380067-77-4
M. Wt: 363.421
InChI Key: PFHNQUANRRLEIU-UHFFFAOYSA-N
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Description

2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one is a complex organic compound with the molecular formula C20H21N5O2 and a molecular weight of 363.421. This compound is notable for its unique structure, which includes a benzoylpiperidine moiety linked to a pyrazolylpyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoylpiperidine Intermediate: This step involves the reaction of piperidine with benzoyl chloride under basic conditions to form 1-benzoylpiperidine.

    Alkylation: The benzoylpiperidine intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Cyclization: The alkylated intermediate undergoes cyclization with a pyrazole derivative to form the pyrazolylpyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its antidepressant activity and potential as a selective serotonin reuptake inhibitor (SSRI).

Mechanism of Action

The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is believed to be due to its ability to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This interaction primarily involves binding to the serotonin transporter protein.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzoylpiperidin-4-yl)methanamine: Another compound with a benzoylpiperidine moiety, known for its antidepressant activity.

    1,4-Disubstituted Piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum and are being explored for their antimalarial properties.

Uniqueness

2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one is unique due to its combined structural features of a benzoylpiperidine and a pyrazolylpyridazinone core

Properties

IUPAC Name

2-[(1-benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19-8-7-18(24-12-4-11-21-24)22-25(19)15-16-9-13-23(14-10-16)20(27)17-5-2-1-3-6-17/h1-8,11-12,16H,9-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHNQUANRRLEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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